molecular formula C9H10FNO B1646481 3-(2-Fluorophenyl)propanamide

3-(2-Fluorophenyl)propanamide

Cat. No.: B1646481
M. Wt: 167.18 g/mol
InChI Key: VWFRIBIONBZGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a 2-fluorophenyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug development. Derivatives of this compound are explored for diverse biological activities, such as enzyme inhibition, analgesic effects, and antimicrobial properties .

Properties

IUPAC Name

3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRIBIONBZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl group increases lipophilicity, promoting tissue accumulation (e.g., adipose, nails) as seen in terbinafine analogs .
  • Metabolic Stability : Piperidine-containing derivatives (e.g., ortho-fluorofentanyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Solubility : Sulfonyl or coumarin substituents (e.g., ) improve aqueous solubility, critical for oral bioavailability .

Mechanism of Action

  • Enzyme Inhibition : 3-(1H-Indol-3-yl)-propanamide derivatives act as Falcipain-2 inhibitors, disrupting malaria parasite metabolism .
  • COX-Independent Anti-inflammatory Activity: Compound 8e () exerts effects via non-COX pathways, reducing ulcerogenic risks .
  • Opioid Receptor Binding : Fluorophenyl-piperidine propanamides mimic fentanyl’s µ-opioid receptor interactions, explaining their potency .

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